Diphenylmethyl diethyl phosphite
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Overview
Description
Diphenylmethyl diethyl phosphite is an organophosphorus compound with the molecular formula C₁₇H₂₁O₃P. This compound is known for its unique chemical properties and its applications in various fields such as chemistry, biology, and industry. It is a colorless liquid that is often used as a reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenylmethyl diethyl phosphite can be synthesized through several methods. One common method involves the reaction of diphenylmethyl chloride with diethyl phosphite in the presence of a base. The reaction typically proceeds as follows:
[ \text{C}{13}\text{H}{11}\text{Cl} + \text{(C}_2\text{H}5\text{O})2\text{P(O)H} \rightarrow \text{C}{17}\text{H}{21}\text{O}_3\text{P} + \text{HCl} ]
This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphite ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve the use of catalysts to enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions
Diphenylmethyl diethyl phosphite undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate derivatives.
Reduction: Reduction reactions can convert the phosphite ester to phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphonate derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphite esters.
Scientific Research Applications
Diphenylmethyl diethyl phosphite has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diphenylmethyl diethyl phosphite involves its ability to act as a nucleophile or electrophile in various chemical reactions. The compound can form stable complexes with metal ions, which can then participate in catalytic processes. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphite: A simpler phosphite ester with similar reactivity.
Diphenylmethyl phosphine: A related compound with a phosphine group instead of a phosphite ester.
Triphenyl phosphite: Another organophosphorus compound with three phenyl groups attached to the phosphorus atom.
Uniqueness
Diphenylmethyl diethyl phosphite is unique due to its specific combination of phenyl and ethoxy groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic applications where other phosphite esters may not be as effective.
Properties
CAS No. |
167859-42-9 |
---|---|
Molecular Formula |
C17H21O3P |
Molecular Weight |
304.32 g/mol |
IUPAC Name |
benzhydryl diethyl phosphite |
InChI |
InChI=1S/C17H21O3P/c1-3-18-21(19-4-2)20-17(15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14,17H,3-4H2,1-2H3 |
InChI Key |
GSCNKQVSHHMEND-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(OCC)OC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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